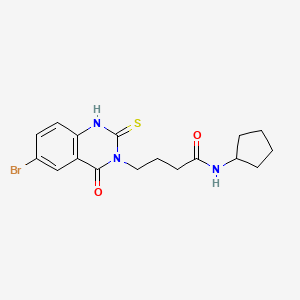
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cyclopentylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cyclopentylbutanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Antiviral Applications
Quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A, severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. The compound 4-(6,8-dibromo-4-oxo-2-phenylquinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl)benzenesulphonamide showed inhibitory activity against avian influenza (H5N1) virus, highlighting the potential of quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).
Antimicrobial Applications
Quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities. Synthesized compounds were found to be effective against Gram-positive and Gram-negative bacteria, including S. aureus, P. aeruginosa, E. coli, as well as fungi like C. albicans, A. niger, and A. clavatus, indicating their broad-spectrum antimicrobial potential (Patel et al., 2010).
Anti-inflammatory Applications
Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic activities, with several compounds showing good efficacy in comparison to reference standards like indomethacin. This suggests their potential use in developing new anti-inflammatory agents (Eweas et al., 2012).
Antitumor Applications
Several quinazolinone derivatives have been synthesized and assessed for their antitumor properties. Compounds have exhibited cytotoxic effects against various cancer cell lines, including Ehrlich Ascites Carcinoma cells, indicating their potential as antitumor agents. The pro-apoptotic activity of these compounds was mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase, highlighting a mechanism of action that could be leveraged in cancer therapy (Devegowda et al., 2016).
Propiedades
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cyclopentylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-11-7-8-14-13(10-11)16(23)21(17(24)20-14)9-3-6-15(22)19-12-4-1-2-5-12/h7-8,10,12H,1-6,9H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDONZFOJXXDCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cyclopentylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

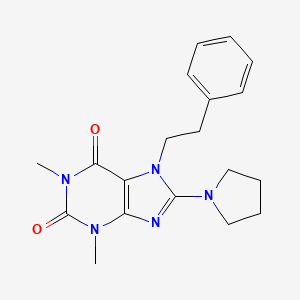
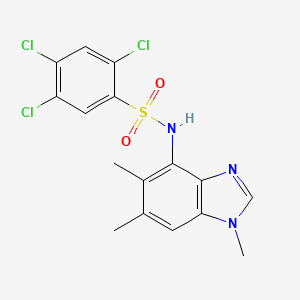


![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)
![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)

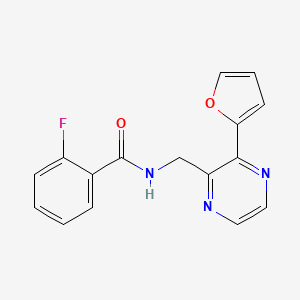
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
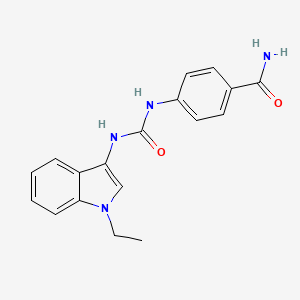
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)